REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Cl[C:6]1[C:7](=[O:21])[C:8]2[C:13]([C:14](=[O:16])[CH:15]=1)=[CH:12][C:11]([CH2:17][CH3:18])=[C:10]([CH2:19][CH3:20])[CH:9]=2>C(O)C>[N:1]([C:15]1[C:14](=[O:16])[C:13]2[C:8]([C:7](=[O:21])[CH:6]=1)=[CH:9][C:10]([CH2:19][CH3:20])=[C:11]([CH2:17][CH3:18])[CH:12]=2)=[N+:2]=[N-:3] |f:0.1|
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Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C2=CC(=C(C=C2C(C1)=O)CC)CC)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for a further 2 mins
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
The red solution was cooled
|
Type
|
FILTRATION
|
Details
|
the orange solid filtered off
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
After drying the product
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=1C(C2=CC(=C(C=C2C(C1)=O)CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |